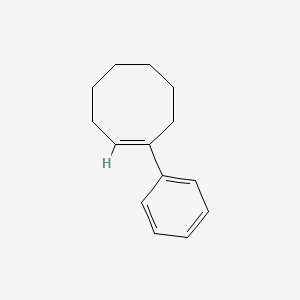

1-Phenylcyclooctene

Description

Structure

3D Structure

Properties

CAS No. |

25328-90-9 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

(1E)-1-phenylcyclooctene |

InChI |

InChI=1S/C14H18/c1-2-5-9-13(10-6-3-1)14-11-7-4-8-12-14/h4,7-9,11-12H,1-3,5-6,10H2/b13-9+ |

InChI Key |

ZDFZAFZAUTTZCQ-UKTHLTGXSA-N |

Isomeric SMILES |

C1CCC/C(=C\CC1)/C2=CC=CC=C2 |

Canonical SMILES |

C1CCCC(=CCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenylcyclooctene from Cyclooctanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenylcyclooctene, a valuable intermediate in organic synthesis. The described methodology involves a two-step reaction sequence commencing with the nucleophilic addition of a phenyl group to cyclooctanone (B32682) via a Grignard reaction, followed by the acid-catalyzed dehydration of the resultant tertiary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in the field.

Introduction

The synthesis of substituted cycloalkenes is a fundamental pursuit in organic chemistry, with applications ranging from the construction of complex natural products to the development of novel pharmaceutical agents. This compound, in particular, serves as a versatile building block due to the presence of both a reactive double bond and an aromatic moiety within its eight-membered carbocyclic framework. This guide details a reliable and efficient two-step synthesis of this compound starting from the readily available cyclooctanone. The synthesis proceeds through the formation of the intermediate, 1-phenylcyclooctanol (B15367918), via a Grignard reaction, which is subsequently dehydrated to yield the target alkene.

Reaction Pathway

The overall synthesis of this compound from cyclooctanone can be depicted as a two-step process:

Step 1: Grignard Reaction

Cyclooctanone is reacted with phenylmagnesium bromide, a Grignard reagent, in an anhydrous ether solvent. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclooctanone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-phenylcyclooctanol.

Step 2: Dehydration

The 1-phenylcyclooctanol intermediate is then subjected to acid-catalyzed dehydration. In the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), and heat, the hydroxyl group is protonated, forming a good leaving group (water). The departure of water generates a carbocation, which is then stabilized by the elimination of a proton from an adjacent carbon, leading to the formation of the double bond in this compound. The removal of water, often facilitated by a Dean-Stark apparatus, drives the equilibrium towards the product.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclooctanol

This procedure outlines the Grignard reaction between cyclooctanone and phenylmagnesium bromide.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Magnesium turnings | 24.31 | - | 2.67 g | 0.11 |

| Bromobenzene (B47551) | 157.01 | 1.50 | 15.7 g (10.5 mL) | 0.10 |

| Anhydrous Diethyl Ether | 74.12 | 0.713 | 100 mL | - |

| Cyclooctanone | 126.20 | 0.948 | 10.1 g (10.65 mL) | 0.08 |

| 6 M Hydrochloric Acid | - | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |

| Brine (Saturated NaCl) | - | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - | - |

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and begins to reflux gently. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclooctanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of cyclooctanone in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclooctanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 50 mL of 6 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-phenylcyclooctanol. The product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like hexane.

-

Step 2: Synthesis of this compound

This procedure details the acid-catalyzed dehydration of 1-phenylcyclooctanol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Phenylcyclooctanol | 204.31 | 16.3 g | 0.08 (from previous step) |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | 190.22 | 0.76 g | 0.004 |

| Toluene | - | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine (Saturated NaCl) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Dehydration Reaction:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-phenylcyclooctanol in 150 mL of toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

-

Quantitative Data Summary

| Step | Reactant | Product | Catalyst | Solvent | Temperature | Time | Yield |

| 1 | Cyclooctanone, Phenylmagnesium bromide | 1-Phenylcyclooctanol | - | Anhydrous Diethyl Ether | 0 °C to RT | 2-3 h | ~85-95% (crude) |

| 2 | 1-Phenylcyclooctanol | This compound | p-Toluenesulfonic acid | Toluene | Reflux | 2-4 h | ~80-90% (after purification) |

Experimental Workflow

Conclusion

The synthesis of this compound from cyclooctanone via a Grignard reaction followed by acid-catalyzed dehydration is a robust and high-yielding process. The detailed protocols and workflow provided in this guide are intended to facilitate the successful execution of this synthesis in a research setting. Careful attention to anhydrous conditions during the Grignard reaction is critical for achieving high yields of the intermediate alcohol. The subsequent dehydration, driven to completion by the removal of water, provides the desired alkene in good purity after distillation. This synthetic route offers a practical and efficient method for accessing this compound for further applications in organic synthesis and drug development.

An In-depth Technical Guide on the Solubility of 1-Phenylcyclooctene in Common Organic Solvents

Disclaimer: This document provides a technical overview of the expected solubility of 1-Phenylcyclooctene based on fundamental principles of organic chemistry and data available for structurally similar compounds. To date, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible scientific literature. The information presented herein is intended to guide researchers and drug development professionals in handling and utilizing this compound.

Introduction

This compound is a substituted cycloalkene of interest in organic synthesis and potentially in the development of novel chemical entities. Its structure, featuring a non-polar cyclooctene (B146475) ring and a phenyl group, largely dictates its physical properties, including its solubility. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various chemical and biological systems. This guide summarizes the expected qualitative solubility, provides a general experimental protocol for solubility determination, and outlines a typical synthesis and purification workflow.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a non-polar hydrocarbon, is expected to be soluble in a range of common non-polar and weakly polar organic solvents. Conversely, it is predicted to be virtually insoluble in polar solvents, most notably water.

The solubility of analogous compounds such as styrene (B11656), indene, and cyclooctene supports this prediction. For instance, styrene is highly soluble in organic solvents like hexane, toluene, and chloroform, while being only sparingly soluble in water[1][2][3]. Similarly, cyclooctene is soluble in nonpolar organic solvents such as hexane, benzene, and toluene[4]. Indene is reported to be miscible with most organic solvents, including benzene, ether, and acetone, but insoluble in water[5][6][7][8][9].

The predicted qualitative solubility of this compound in a selection of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | High | "Like dissolves like" principle; both solute and solvents are non-polar hydrocarbons, leading to favorable van der Waals interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have low polarity and can effectively solvate non-polar compounds. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively non-polar and are good solvents for a wide range of organic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | While more polar than hydrocarbons, these solvents can often dissolve non-polar compounds to a significant extent. |

| Esters | Ethyl Acetate | Moderate | Possesses both polar and non-polar characteristics, allowing for some interaction with non-polar solutes. |

| Alcohols | Methanol, Ethanol | Low to Insoluble | The high polarity and hydrogen-bonding nature of alcohols make them poor solvents for non-polar hydrocarbons. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Insoluble | These are highly polar solvents and are not expected to effectively solvate a non-polar compound like this compound. |

| Aqueous | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water preclude the dissolution of non-polar hydrocarbons. |

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol should be followed. The following is a general method that can be adapted for various solvents.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge (optional)

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle. If necessary, centrifuge the vial at a low speed to aid separation.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining micro-particulates.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis and Purification Workflow

A common method for the synthesis of alkenes is the Wittig reaction[10][11][12][13][14]. The purification of the resulting alkene can typically be achieved through column chromatography[15][16][17][18][19]. A logical workflow for the synthesis and purification of this compound is depicted below.

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Styrene - Sciencemadness Wiki [sciencemadness.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indene CAS#: 95-13-6 [m.chemicalbook.com]

- 8. webqc.org [webqc.org]

- 9. chembk.com [chembk.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 19. Purification [chem.rochester.edu]

Methodological & Application

Application Notes and Protocols: 1-Phenylcyclooctene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and reactivity of 1-phenylcyclooctene, a versatile cyclic alkene with potential applications in organic synthesis and as a building block for complex molecular architectures. The protocols provided are based on available literature and are intended to serve as a guide for researchers.

Synthesis of this compound

This compound can be synthesized in a two-step sequence starting from cyclooctanone (B32682). The first step involves a Grignard reaction with phenylmagnesium bromide to form the corresponding tertiary alcohol, which is subsequently dehydrated to yield the desired alkene.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclooctanone

-

Magnesium turnings

-

Iodine (catalytic amount)

-

Dry tetrahydrofuran (B95107) (THF)

-

p-Toluenesulfonic acid (p-TsOH)

-

Benzene

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

Step 1: Synthesis of 1-Phenylcyclooctan-1-ol

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine and a few drops of bromobenzene to the magnesium turnings in a minimal amount of dry THF to initiate the Grignard reaction.

-

Once the reaction begins (as evidenced by heat evolution and a color change), add a solution of bromobenzene (1.0 equivalent) in dry THF dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of cyclooctanone (1.0 equivalent) in dry THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-phenylcyclooctan-1-ol.

Step 2: Dehydration to this compound

-

To a solution of the crude 1-phenylcyclooctan-1-ol in benzene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Workflow

Application Notes and Protocols: Reaction of 1-Phenylcyclooctene with N-Bromosuccinimide (NBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-phenylcyclooctene with N-bromosuccinimide (NBS) is a key transformation in synthetic organic chemistry, primarily utilized for the introduction of a bromine atom at the allylic position. This reaction proceeds via a free-radical chain mechanism and is a valuable tool for the functionalization of cyclic alkenes. The presence of the phenyl group on the cyclooctene (B146475) ring influences the reactivity and can lead to a complex mixture of products, including rearranged and non-rearranged allylic bromides, as well as subsequent elimination and hydrolysis products. Understanding the reaction conditions and product distribution is crucial for the strategic design of synthetic routes in drug development and materials science.

Reaction Overview

The treatment of this compound with one equivalent of N-bromosuccinimide in a non-polar solvent such as carbon tetrachloride (CCl₄) at elevated temperatures (typically around 65 °C) initiates a free-radical allylic bromination.[1] The reaction is known to yield a variety of products due to the potential for radical rearrangement and subsequent reactions of the initial products.

The primary products observed from this reaction include a vinyl bromide, 1,3-dienes, bromo-1,3-dienes, and an allylic alcohol.[1] The formation of these products can be rationalized by competing reaction pathways originating from the allylic radical intermediates.

Data Presentation

The reaction of this compound with NBS leads to a mixture of products. The distribution of these products is influenced by the reaction conditions and the stability of the radical intermediates. A study by Büyükkıdan et al. provides insight into the classes of compounds formed.[1]

| Product Class | Specific Products | Observed Yield |

| Non-rearranged Products | 3-Bromo-8-phenylcyclooctene | ~34% |

| Allylic Brominated Products | Mixture including rearranged bromides and their derivatives | ~33% |

| Vinyl Bromide | 1-Bromo-8-phenylcyclooctene | Not specified |

| 1,3-Dienes | Phenyl-1,3-cyclooctadiene isomers | Not specified |

| Bromo-1,3-dienes | Bromo-phenyl-1,3-cyclooctadiene isomers | Not specified |

| Allylic Alcohol | Phenylcyclooctenol isomer (likely from hydrolysis of a bromide precursor) | Not specified |

Experimental Protocols

The following is a representative experimental protocol for the reaction of this compound with NBS, based on published procedures.[1]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous

-

Radical initiator (e.g., benzoyl peroxide or AIBN), optional

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: A solution of this compound (1.0 equivalent) in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: N-Bromosuccinimide (1.0 equivalent) is added to the solution. A small amount of a radical initiator can be added to facilitate the reaction, although thermal initiation is often sufficient.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 65 °C in CCl₄) with vigorous stirring.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Workup:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed sequentially with water and brine to remove any remaining water-soluble impurities.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product mixture is purified by column chromatography on silica gel to isolate the various products.[1] The specific eluent system will depend on the polarity of the target compounds.

Visualizations

Experimental Workflow

References

Application Notes and Protocols: The Use of Phenyl-Substituted Cyclooctenes in Bioorthogonal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry comprises a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] These reactions typically involve two mutually reactive partners: a bioorthogonal reporter and a probe. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a strained alkene and a tetrazine.[2] trans-Cyclooctenes (TCOs) are highly strained and reactive dienophiles that have gained significant traction for their rapid reaction rates with tetrazines, making them ideal for in vivo applications.[3] This document provides an overview of the use of trans-cyclooctenes, with a focus on the implications of phenyl substitution, in bioorthogonal chemistry. While specific data for 1-phenylcyclooctene is not extensively available in the literature, we can infer its properties and applications based on the well-studied reactivity of other substituted trans-cyclooctenes and tetrazines bearing phenyl groups.

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The key reaction involving trans-cyclooctenes in bioorthogonal chemistry is the IEDDA cycloaddition with 1,2,4,5-tetrazines (Tz).[4] This reaction is exceptionally fast, with second-order rate constants reaching up to 106 M-1s-1, and proceeds without the need for a catalyst.[4] The reaction is highly chemoselective and forms a stable dihydropyridazine (B8628806) product, releasing nitrogen gas as the only byproduct.[4] The rate of the TCO-tetrazine ligation is influenced by the electronic properties of both reactants. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.[5]

The general mechanism for the TCO-tetrazine ligation is a [4+2] cycloaddition followed by a retro-Diels-Alder reaction to eliminate N2.[1]

Quantitative Data

The following table summarizes the second-order rate constants for the IEDDA reaction between various trans-cyclooctenes and tetrazines. This data provides a framework for understanding how substitutions on both reaction partners can modulate the reaction kinetics.

| trans-Cyclooctene (B1233481) (TCO) Derivative | Tetrazine (Tz) Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | 9:1 Methanol/Water | [1] |

| (E)-Cyclooct-4-enol | (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine | Not specified, but described as "very rapid" | Not specified | [6] |

| sTCO | 4-nitrophenyl substituted 1,2,4-triazine | 99.24 | Not specified | [7] |

| TCO-modified antibody | Various Tz-derivatives | >50,000 for efficient in vivo ligation | In vivo | [8] |

Experimental Protocols

Protocol 1: General Protein Labeling with a TCO-NHS Ester

This protocol describes the labeling of a protein containing a primary amine (e.g., lysine (B10760008) residues) with a trans-cyclooctene-NHS ester, followed by ligation with a tetrazine-fluorophore.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-PEGn-NHS ester (e.g., TCO-PEG12-NHS ester)[4]

-

Dimethylsulfoxide (DMSO)

-

Tetrazine-fluorophore conjugate

-

Spin desalting columns[4]

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in PBS buffer at a concentration of 1-5 mg/mL.

-

-

Activation of Protein with TCO-NHS Ester:

-

Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.

-

Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.[4]

-

-

Removal of Excess TCO-NHS Ester:

-

Remove the unreacted TCO-PEGn-NHS ester using a spin desalting column according to the manufacturer's instructions.

-

-

Tetrazine Ligation:

-

Prepare a 1-5 mM stock solution of the tetrazine-fluorophore in DMSO.

-

Add a 2-5 fold molar excess of the tetrazine-fluorophore stock solution to the TCO-labeled protein solution.

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Removal of Excess Tetrazine-Fluorophore:

-

Purify the labeled protein from the excess tetrazine-fluorophore using a spin desalting column.

-

-

Analysis:

-

Confirm the labeling by SDS-PAGE with fluorescence imaging or by mass spectrometry.

-

Protocol 2: Site-Specific Enzymatic Labeling of a Protein with a TCO-Handle

This protocol outlines the site-specific labeling of a protein containing a CAAX box motif using protein farnesyltransferase (PFTase) and a TCO-functionalized geranyl diphosphate (B83284) analog.[9][10]

Materials:

-

CAAX-box containing protein (e.g., eGFP-CVIA)[9]

-

trans-cyclooctene geranyl diphosphate (TCO-GDP)

-

Recombinant PFTase[9]

-

Reaction Buffer (50 mM Tris, 10 mM MgCl₂, 10 µM ZnCl₂, 15 mM DTT, pH 7.5)[9]

-

Tetrazine-probe

-

Size-exclusion chromatography column (e.g., NAP 5)[9]

Procedure:

-

Enzymatic Reaction Setup:

-

Purification of TCO-labeled Protein:

-

Concentrate the reaction mixture and remove excess TCO-GDP using a size-exclusion column (e.g., NAP 5 column).[9]

-

-

Tetrazine Ligation:

-

Add a molar excess of the tetrazine-probe to the purified TCO-labeled protein.

-

Incubate at room temperature for 1 hour.

-

-

Analysis:

-

Analyze the final labeled protein by mass spectrometry to confirm successful ligation.[9]

-

Visualizations

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. escholarship.org [escholarship.org]

- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 6. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-specific labeling of proteins and peptides with trans-cyclooctene containing handles capable of tetrazine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Eight-Membered Rings

Welcome to the technical support center for the synthesis of eight-membered rings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the formation of medium-sized rings.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in synthesizing eight-membered rings?

The synthesis of eight-membered rings is notoriously difficult due to a combination of unfavorable thermodynamic and kinetic factors that are less pronounced in the formation of smaller (5- and 6-membered) or larger (12+ membered) rings.[1][2][3] The primary challenges are:

-

Unfavorable Entropy: There is a low probability of the two reactive ends of a linear precursor chain coming into close proximity to react, which represents a significant entropic barrier.

-

Enthalpic Strain (Ring Strain): Eight-membered rings suffer from a unique combination of strains:

-

Angle Strain: Deviation from ideal tetrahedral bond angles.

-

Torsional Strain: Eclipsing interactions between adjacent bonds.

-

Transannular Strain: A specific type of steric strain where atoms on opposite sides of the ring crowd each other.[4][5] This cross-ring repulsion is a hallmark of medium-sized rings.

-

Q2: What is transannular strain and how does it specifically affect eight-membered rings?

Transannular strain is a form of steric hindrance caused by non-bonded atoms or groups across the ring from each other being forced into close proximity.[4][5][6] In cyclooctane, for example, hydrogens on one side of the ring can "bump" into hydrogens on the other side, leading to repulsion and an increase in the molecule's overall energy.[4][5] To minimize this, eight-membered rings adopt puckered, non-planar conformations, with the "boat-chair" form being the most stable for cyclooctane.[7] This inherent strain makes the ring thermodynamically less stable than its open-chain counterpart or strain-free rings like cyclohexane.

Q3: Why is dimerization or oligomerization a common side reaction, and how can it be minimized?

Dimerization and oligomerization are intermolecular reactions that compete with the desired intramolecular cyclization. These side reactions are often kinetically favored because it can be easier for one molecule to react with another than for its own two ends to find each other. This competition is a major hurdle, especially in the synthesis of medium-sized rings.

The most common strategy to minimize these side reactions is the high-dilution principle . By performing the reaction at very low concentrations (typically 0.01 M or less), the probability of two different molecules encountering each other is significantly reduced, thereby favoring the intramolecular pathway.[7]

Q4: How important is the conformation of the linear precursor to the success of the cyclization?

The conformation of the acyclic starting material is critical. If the precursor is flexible and exists in many conformations, the population of the specific conformation required for cyclization will be low, resulting in a slow reaction and poor yields. Pre-organizing the precursor into a "cyclization-ready" conformation can dramatically improve efficiency. This can be achieved by incorporating rigid structural elements (e.g., double bonds, aromatic rings, or existing rings) into the linear chain to restrict its conformational freedom and favor a folded state.[5][8]

Troubleshooting Guide

Problem 1: Low or No Yield in Ring-Closing Metathesis (RCM)

You are attempting an RCM reaction to form an eight-membered ring, but you are observing low yields, recovery of starting material, or a complex mixture of oligomeric byproducts.

Potential Causes & Solutions

| Potential Cause | Troubleshooting Steps |

| Intermolecular Reactions Dominating | Decrease Concentration: This is the most critical parameter. Ensure you are operating under high-dilution conditions (e.g., 0.001–0.01 M). Consider using a syringe pump for slow addition of the substrate to the catalyst solution to maintain a pseudo-low concentration. |

| Catalyst Incompatibility or Decomposition | Switch Catalyst: For eight-membered rings, second-generation Grubbs or Hoveyda-Grubbs catalysts can sometimes be too active and promote unwanted side reactions like double bond isomerization. The first-generation Grubbs catalyst may offer better results by favoring cyclization over oligomerization.[9] |

| Unfavorable Precursor Conformation | Substrate Modification: If possible, redesign the precursor to be more rigid. Introducing a cis-double bond or a bulky substituent can help pre-organize the molecule for cyclization. |

| Product is Thermodynamically Unstable | Change Reaction Conditions: The RCM reaction is reversible. If the eight-membered ring product is highly strained, the equilibrium may favor the starting material or ring-opened oligomers. Try running the reaction at a lower temperature to favor the kinetic product. |

| Ethylene (B1197577) Inhibition | Remove Ethylene: The ethylene byproduct can inhibit the catalyst. Perform the reaction under a vacuum or a continuous flow of an inert gas (like argon) to drive the equilibrium toward the product by removing ethylene. |

Problem 2: Dieckmann Condensation Yields Primarily Dimers

You are attempting to form an eight-membered ring via an intramolecular Dieckmann condensation of a 1,9-diester, but the main product is the intermolecularly condensed dimer.

Potential Causes & Solutions

| Potential Cause | Troubleshooting Steps |

| Reaction is Not Under High Dilution | Ensure High Dilution: The Dieckmann condensation is highly sensitive to concentration when forming medium-sized rings. Dimerization is a very common side reaction for rings with more than seven members.[10] Use high-dilution techniques as described above. |

| Thermodynamic Pitfall | Use a Non-Nucleophilic Base: Employ a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent. This can favor the kinetic intramolecular cyclization product.[10] |

| Method is Unsuitable for Ring Size | Consider Alternative Strategies: The Dieckmann condensation is often inefficient for eight-membered rings.[1] Consider switching to a more robust method for medium ring formation, such as Ring-Closing Metathesis (RCM) or a Nozaki-Hiyama-Kishi (NHK) intramolecular coupling, which are known to be more effective for this ring size.[11] |

Data Presentation

Table 1: Strain Energies of Cycloalkanes

The total strain energy provides a quantitative measure of the instability of a cyclic molecule compared to a hypothetical strain-free analogue. Note the peak in strain for medium-sized rings (8-11 carbons), which correlates with the synthetic difficulty.

| Ring Size (n) | Cycloalkane | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

| 3 | Cyclopropane | 27.6 | 9.2 |

| 4 | Cyclobutane | 26.3 | 6.6 |

| 5 | Cyclopentane | 6.2 | 1.2 |

| 6 | Cyclohexane | 0 | 0 |

| 7 | Cycloheptane | 6.3 | 0.9 |

| 8 | Cyclooctane | 9.7 | 1.2 |

| 9 | Cyclononane | 12.6 | 1.4 |

| 10 | Cyclodecane | 12.0 | 1.2 |

| 11 | Cycloundecane | 11.3 | 1.0 |

| 12 | Cyclododecane | 4.1 | 0.3 |

Data compiled from various sources on heats of combustion.[7][8]

Experimental Protocols

Protocol 1: Eight-Membered Ring Lactam Synthesis via Ring-Closing Metathesis (RCM)

This protocol is adapted from a procedure for the synthesis of a constrained eight-membered ring lactam, where a first-generation Grubbs catalyst was found to be superior to a second-generation catalyst.[9]

Reaction: Diene Precursor → 8-Membered Lactam + Ethylene

Materials:

-

Acyclic diene precursor (e.g., an N-acyl-N-allyl-4-pentenylamine derivative)

-

Grubbs Catalyst®, 1st Generation (5-10 mol%)

-

Anhydrous, degassed dichloromethane (B109758) (DCM)

Procedure:

-

Setup: Under an inert atmosphere of argon, add the Grubbs catalyst to a flask equipped with a reflux condenser.

-

Solvent Addition: Add half of the total required volume of anhydrous, degassed DCM to the flask to dissolve the catalyst.

-

Substrate Addition: Dissolve the diene precursor in the remaining DCM to create a dilute solution (e.g., 0.01 M).

-

Slow Addition: Using a syringe pump, add the diene solution to the stirring catalyst solution over a period of 4-8 hours at room temperature. The slow addition is crucial to maintain high-dilution conditions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 1 hour to deactivate the catalyst.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the eight-membered ring product.

Protocol 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization

The NHK reaction is a powerful method for forming C-C bonds and is particularly useful for complex macrocyclizations, often succeeding where other methods fail due to its high chemoselectivity and tolerance of various functional groups.[11][12][13]

Reaction: Acyclic Precursor with Aldehyde and Vinyl/Allyl Halide → 8-Membered Cyclic Alcohol

Materials:

-

Acyclic precursor containing both an aldehyde and a vinyl or allyl halide moiety

-

Chromium(II) chloride (CrCl₂) (4-6 equivalents)

-

Nickel(II) chloride (NiCl₂) (0.1-1 mol%, as a co-catalyst)

-

Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

-

Catalyst Preparation: In a flame-dried flask under a strict argon atmosphere, add the CrCl₂ and NiCl₂. Add the anhydrous, degassed solvent and stir the resulting suspension vigorously for 15-30 minutes.

-

Substrate Addition: Dissolve the acyclic precursor in the same anhydrous solvent to create a dilute solution (e.g., 0.005 M).

-

Slow Addition: Using a syringe pump, add the precursor solution to the stirring Cr/Ni suspension over 10-15 hours at room temperature. The flask should be protected from light.

-

Reaction Monitoring: After the addition is complete, continue stirring for another 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract several times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the desired macrocyclic alcohol.

Visualizations

// Nodes start [label="Low Yield in 8-Membered\nRing Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_conc [label="Is reaction run under\nhigh dilution (<0.01 M)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; dilute [label="ACTION: Decrease concentration.\nUse syringe pump for slow addition.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_method [label="Is the chosen synthetic\nmethod optimal?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; rcm_issue [label="RCM Specific Issues?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; dieckmann_issue [label="Dieckmann Specific Issues?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; other_method [label="ACTION: Consider alternative strategy\n(e.g., NHK, Radical Cyclization).", fillcolor="#34A853", fontcolor="#FFFFFF"]; rcm_catalyst [label="ACTION: Switch catalyst.\n(e.g., Gen II -> Gen I).\nLower temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_precursor [label="Is the precursor conformationally\nflexible?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; redesign [label="ACTION: Redesign precursor for\nrigidity (e.g., add rings, cis-alkenes).", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_conc; check_conc -> dilute [label="No"]; dilute -> end; check_conc -> check_method [label="Yes"]; check_method -> rcm_issue [label="Using RCM"]; check_method -> dieckmann_issue [label="Using Dieckmann"]; check_method -> check_precursor [label="Other"]; rcm_issue -> rcm_catalyst [label="Yes"]; rcm_catalyst -> end; rcm_issue -> check_precursor [label="No"]; dieckmann_issue -> other_method [label="Yes (High Dimerization)"]; other_method -> end; dieckmann_issue -> check_precursor [label="No"]; check_precursor -> redesign [label="Yes"]; redesign -> end; check_precursor -> end [label="No"]; } Caption: Troubleshooting workflow for low-yield eight-membered ring synthesis.

// Relationships Enthalpy -> MediumRings [label="Major Barrier", color="#202124"]; Entropy -> MediumRings [label="Major Barrier", color="#202124"]; Entropy -> LargeRings [label="Dominant Barrier", color="#202124"]; } Caption: Key thermodynamic barriers in the synthesis of medium-sized rings.

// Nodes precursor [label="Linear Di-functional Precursor\n(Molecule A)", fillcolor="#FFFFFF", fontcolor="#202124"]; intramolecular [label="Intramolecular Cyclization\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermolecular [label="Intermolecular Reaction\n(Dimerization/Oligomerization)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; precursor2 [label="Another Precursor\n(Molecule B)", fillcolor="#FFFFFF", fontcolor="#202124"]; dimer [label="Dimer (A-B)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges precursor -> intramolecular [label="k_intra\n(Favored at low conc.)"]; precursor -> intermolecular [label="k_inter"]; precursor2 -> intermolecular [label="k_inter\n(Favored at high conc.)"]; intermolecular -> dimer; } Caption: Competing pathways: intramolecular cyclization vs. intermolecular reaction.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 4. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 5. organic chemistry - Quantitative measurement of ring strain - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Dieckmann Condensation - NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Technical Support Center: Reaction of 1-Phenylcyclooctene with NBS

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 1-Phenylcyclooctene with N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the reaction between this compound and NBS?

The primary and expected products from the reaction of this compound with NBS are a mixture of allylic bromides. However, these initial products are often unstable and can undergo further reactions or rearrangements, especially during purification.[1]

Q2: I've observed multiple unexpected spots on my TLC plate after reacting this compound with NBS. What are the likely side products?

The reaction of this compound with NBS is known to produce a complex mixture of products.[1] Besides the expected allylic bromides, common side products that can be formed, particularly after workup and chromatography on silica (B1680970) gel, include:

-

1,3-Dienes: These can form through the elimination of HBr from the allylic bromide products.

-

Bromo-1,3-dienes: These can arise from the elimination of HBr from allylic dibromide intermediates.[1]

-

Vinyl Bromide: A vinyl bromide derivative has also been isolated from the reaction mixture.[1]

-

Allylic Alcohols: The presence of moisture can lead to the hydrolysis of the allylic bromides to form allylic alcohols.[1]

-

α,β-Unsaturated Ketones: These can be formed from the allylic bromides upon treatment with agents like silver perchlorate.[1]

-

Dibromo Compounds: In some cases, addition of bromine across the double bond can occur as a side reaction.[2][3]

Q3: My reaction yield of the desired allylic bromide is low. What are the potential causes and how can I mitigate them?

Low yields of the desired allylic bromide can be attributed to several factors:

-

Instability of Products: The allylic bromide products are often sensitive to heat and moisture, leading to decomposition or conversion to side products during the reaction or purification.[1]

-

Side Reactions: The formation of the various side products mentioned in Q2 directly consumes the starting material and the desired product, thus lowering the yield.

-

Reaction Conditions: The choice of solvent and the presence of radical initiators can influence the product distribution. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4).[1][3]

-

Purity of NBS: Using freshly recrystallized NBS is recommended to minimize side reactions, such as the formation of α-bromoketones and dibromo compounds.[2][3]

To improve the yield, it is crucial to work under anhydrous conditions and to purify the product carefully, potentially using chromatographic methods at low temperatures.

Troubleshooting Guides

Issue: Identification of Unknown Side Products

If you are observing unexpected products, consider the following characterization data which has been reported for side products in the reaction of this compound with NBS.

| Compound Class | Isolated Products | Yield (%) |

| 1,3-Dienes | 1-Phenyl-1,3-cyclooctadiene | Not specified |

| 1-Phenyl-1,5-cyclooctadiene | Not specified | |

| Bromo-1,3-dienes | 2-Bromo-1-phenyl-1,3-cyclooctadiene | 10 |

| 4-Bromo-1-phenyl-1,3-cyclooctadiene | 8 | |

| Allylic Alcohols | 3-Phenyl-2-cycloocten-1-ol | Not specified |

| Vinyl Bromides | (E)-1-(1-Bromocyclooct-1-en-1-yl)benzene | Not specified |

Yields are based on the isolated products after column chromatography as reported by Büyükkıdan, et al.[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from cyclooctanone (B32682). The reaction involves the addition of phenylmagnesium bromide to cyclooctanone in THF at 0 °C. The resulting alcohol is then dehydrated using p-toluenesulfonic acid (p-TsOH) in refluxing benzene (B151609) to yield this compound.[1]

Reaction of this compound with NBS

The reaction is carried out by treating this compound with one equivalent of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at a temperature of 65 °C.[1] The reaction mixture will likely contain a mixture of allylic bromides.

Purification of Products

Purification of the crude reaction mixture is typically performed using column chromatography on silica gel. It is important to note that the initial allylic bromide products are sensitive and may convert to other products on the silica gel column.[1]

Reaction Pathway Diagram

The following diagram illustrates the relationship between the starting material, the initial unstable products, and the subsequently isolated side products.

Caption: Reaction pathways of this compound with NBS.

References

Technical Support Center: Managing Ring Strain in 1-Phenylcyclooctene Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenylcyclooctene. The inherent ring strain and conformational flexibility of the cyclooctene (B146475) ring can present unique challenges in chemical transformations. This guide aims to provide practical solutions to common issues encountered during synthesis and subsequent reactions.

Troubleshooting Guides

This section addresses specific problems that may arise during common experimental procedures involving this compound.

Synthesis of this compound via Grignard Reaction and Dehydration

The synthesis of this compound typically involves the reaction of phenylmagnesium bromide with cyclooctanone (B32682), followed by acid-catalyzed dehydration of the resulting alcohol.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Common Problems and Solutions

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low yield of 1-phenylcyclooctanol (Grignard step) | 1. Wet glassware or solvent.[1][2][3] 2. Impure magnesium turnings. 3. Incomplete reaction. | 1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine. 3. Ensure slow addition of cyclooctanone to the Grignard reagent and allow for sufficient reaction time. Titrate the Grignard reagent to determine its exact concentration before use.[1] |

| Formation of multiple products during dehydration | 1. Rearrangement of the carbocation intermediate. 2. Isomerization of the double bond. | 1. Use a milder dehydrating agent, such as iodine or a less concentrated acid solution. 2. Control the reaction temperature and time carefully to minimize isomerization. |

| Incomplete dehydration | 1. Insufficient amount of acid catalyst. 2. Insufficient reaction time or temperature. | 1. Increase the molar ratio of the acid catalyst. 2. Ensure the reaction is heated to reflux for an adequate period. Monitor the reaction by TLC. |

Epoxidation of this compound

Epoxidation of this compound with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be influenced by the steric bulk of the phenyl group and the conformation of the cyclooctene ring.

Logical Troubleshooting Flow for Epoxidation

Caption: A decision tree for troubleshooting common epoxidation issues.

Common Problems and Solutions

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or no conversion to the epoxide | 1. Decomposed m-CPBA. 2. Insufficient equivalents of m-CPBA. | 1. Use fresh m-CPBA or test the activity of the current batch. 2. Increase the molar equivalents of m-CPBA (e.g., from 1.1 to 1.5 eq.). |

| Formation of diol as a side product | 1. Presence of water in the reaction mixture.[4] 2. Acid-catalyzed ring-opening of the epoxide by the m-chlorobenzoic acid byproduct.[4] | 1. Use anhydrous solvents. 2. Perform the reaction in the presence of a buffer such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate (B84403) to neutralize the acidic byproduct. |

| Complex product mixture | 1. Radical side reactions leading to allylic oxidation.[4] 2. Rearrangement of the epoxide under acidic conditions. | 1. The inherent conformation of cyclooctene often disfavors allylic hydrogen abstraction, but if observed, consider alternative epoxidation reagents. 2. Use buffered conditions to prevent acid-catalyzed rearrangements. |

Catalytic Hydrogenation of this compound

The reduction of the double bond in this compound to form phenylcyclooctane is typically achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C).

Common Problems and Solutions

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete or slow reaction | 1. Catalyst poisoning.[5][6][7][8] 2. Insufficient hydrogen pressure. 3. Poor quality catalyst. | 1. Ensure the substrate and solvent are free of sulfur or nitrogen-containing impurities. If poisoning is suspected, the catalyst may need to be replaced.[6][8] 2. Increase the hydrogen pressure (if equipment allows). 3. Use a fresh batch of catalyst. |

| Hydrogenolysis of the phenyl group | 1. Aggressive reaction conditions (high temperature or pressure). 2. Use of certain catalysts. | 1. Conduct the reaction at or near room temperature and atmospheric pressure. 2. Pd/C is generally selective for the alkene over the aromatic ring under mild conditions. Avoid more aggressive catalysts like platinum oxide unless necessary.[9] |

| Isomerization of the double bond | 1. This is a known side reaction with Pd/C catalysts.[9] | 1. If this is a significant issue, consider using a different catalyst such as platinum, which is less prone to causing isomerization.[9] |

Frequently Asked Questions (FAQs)

Q1: What is the role of ring strain in the reactivity of this compound?

The eight-membered ring of this compound possesses significant ring strain due to non-ideal bond angles and transannular interactions (steric hindrance across the ring).[10][11] This strain makes the double bond more reactive towards addition reactions, as the reaction relieves some of this strain in the transition state and the product. However, this strain can also lead to a variety of stable conformations, which can influence the stereochemical outcome of reactions.[11][12][13]

Q2: How does the phenyl group affect the reactions of this compound?

The phenyl group has two main effects:

-

Electronic Effect: The phenyl group is conjugated with the double bond, which can influence the electron density of the alkene and affect its reactivity towards electrophiles.

-

Steric Effect: The bulky phenyl group can direct incoming reagents to the less hindered face of the double bond, leading to stereoselective product formation. For example, in epoxidation, the m-CPBA will preferentially attack from the face opposite to the phenyl group.

Q3: My reaction with N-bromosuccinimide (NBS) on this compound gives a complex mixture of products. Why is this and how can I improve it?

The reaction of this compound with NBS is known to produce a mixture of allylic bromides, dienes, and other rearranged products.[14] This is due to the multiple allylic positions available for radical abstraction and the conformational flexibility of the eight-membered ring, which can lead to various elimination and rearrangement pathways.[14] To improve selectivity, you can try:

-

Lowering the reaction temperature: This can help to favor the thermodynamically most stable product.

-

Using a different solvent: The polarity of the solvent can influence the reaction pathway.

-

Careful control of stoichiometry: Using exactly one equivalent of NBS is crucial.

Q4: How can I confirm the purity and identity of my synthesized this compound?

The purity and identity can be confirmed using a combination of spectroscopic techniques:

-

1H NMR: Look for the characteristic vinyl proton signal and the signals corresponding to the phenyl and cyclooctyl protons.

-

13C NMR: Confirm the presence of the correct number of carbon signals, including the two sp2 carbons of the double bond and the aromatic carbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess purity and confirm the molecular weight of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Synthesis and Common Transformations of this compound

| Reaction | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Synthesis (Dehydration) | 1-Phenylcyclooctanol, p-TsOH | Benzene | Reflux | Good | [14] |

| Bromination | N-Bromosuccinimide (NBS) | CCl4 | 65 | Mixture of products | [14] |

| Epoxidation | m-CPBA | Dichloromethane (B109758) | Room Temp | ~75 (general alkene) | [4] |

| Hydrogenation | H2, Pd/C | Methanol or Ethanol (B145695) | Room Temp | >95 (general alkene) | [15][16] |

Experimental Protocols

Protocol 1: Synthesis of this compound[14]

-

Grignard Reaction: To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene (B47551) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the formation of phenylmagnesium bromide. Once the Grignard reagent is formed, cool the flask to 0°C in an ice bath. Add a solution of cyclooctanone in anhydrous THF dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain crude 1-phenylcyclooctanol.

-

Dehydration: To a solution of the crude 1-phenylcyclooctanol in benzene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

-

Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford this compound.

Protocol 2: Epoxidation of this compound

-

Reaction Setup: Dissolve this compound in dichloromethane in a round-bottom flask. In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents) in dichloromethane. For reactions sensitive to acid, add solid sodium bicarbonate or disodium hydrogen phosphate (~2 equivalents) to the alkene solution.

-

Reaction: Cool the alkene solution to 0°C in an ice bath. Add the m-CPBA solution dropwise with stirring. After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.

Protocol 3: Catalytic Hydrogenation of this compound

-

Reaction Setup: In a hydrogenation flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure is sufficient). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield phenylcyclooctane. Further purification is often not necessary if the starting material was pure.

Mandatory Visualizations

Reaction Pathway: NBS Bromination of this compound

Caption: Product distribution from the reaction of this compound with NBS.[14]

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]

- 6. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The synthesis of seven- and eight-membered rings by radical strategies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. youtube.com [youtube.com]

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Phenylcyclooctene and Cyclooctene in Cycloaddition Reactions

For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity is paramount for designing efficient and selective synthetic routes. This guide provides a detailed comparison of the reactivity of 1-phenylcyclooctene and cyclooctene (B146475) in three common and synthetically important cycloaddition reactions: epoxidation, dihydroxylation, and hydrogenation. The inclusion of a phenyl group on the cyclooctene ring significantly influences its electronic properties and steric environment, leading to notable differences in reaction outcomes.

This comparison is supported by experimental data from scientific literature, outlining reaction rates, yields, and stereoselectivity. Detailed experimental protocols for the discussed reactions are also provided to enable replication and further investigation.

Executive Summary of Reactivity Comparison

The presence of the phenyl group in this compound generally enhances its reactivity towards electrophilic reagents in comparison to the unsubstituted cyclooctene. This is attributed to the electron-donating nature of the phenyl group, which increases the electron density of the double bond. However, steric hindrance from the bulky phenyl group can also play a significant role, influencing the stereoselectivity of the reactions.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reaction Time (h) | Stereoselectivity |

| Epoxidation | Cyclooctene | m-CPBA, CH₂Cl₂ | Cyclooctene oxide | ~95% | 2 | Not applicable |

| This compound | m-CPBA, CH₂Cl₂ | This compound oxide | >98% | 1 | High (attack from less hindered face) | |

| Dihydroxylation | Cyclooctene | OsO₄ (cat.), NMO | cis-1,2-Cyclooctanediol | ~90% | 12 | syn-addition |

| This compound | OsO₄ (cat.), NMO | cis-1-Phenyl-1,2-cyclooctanediol | High | Not specified | High (syn-addition, directed by phenyl group) | |

| Hydrogenation | Cyclooctene | H₂, Pd/C, Ethanol (B145695) | Cyclooctane | Quantitative | 1 | Not applicable |

| This compound | H₂, Pd/C, Ethanol | Phenylcyclooctane | High | 2 | Not applicable |

Epoxidation

Epoxidation is the formation of a three-membered cyclic ether (epoxide) from an alkene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The electrophilic oxygen atom of the peroxy acid is attacked by the nucleophilic double bond of the alkene.

Reactivity Comparison

The phenyl group in this compound is an electron-donating group, which increases the electron density of the double bond.[1] This makes the double bond more nucleophilic and therefore more reactive towards the electrophilic oxygen of the peroxy acid.[2][3] Consequently, the epoxidation of this compound is expected to be faster than that of cyclooctene. Experimental evidence supports this, with the reaction of this compound proceeding to completion in a shorter time frame.

From a stereochemical perspective, the bulky phenyl group in this compound sterically hinders one face of the double bond. This directs the incoming electrophile (the peroxy acid) to the opposite, less hindered face, leading to a high degree of stereoselectivity in the product. For cyclooctene, which is a symmetrical molecule, there is no facial preference for the attack.

Experimental Protocols

Epoxidation of Cyclooctene: To a solution of cyclooctene (1.0 g, 9.08 mmol) in dichloromethane (B109758) (20 mL) at 0 °C is added m-CPBA (77% max, 2.23 g, 9.99 mmol) portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield cyclooctene oxide.

Epoxidation of this compound: To a solution of this compound (1.0 g, 5.37 mmol) in dichloromethane (20 mL) at 0 °C is added m-CPBA (77% max, 1.32 g, 5.91 mmol) portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 1 hour. The workup procedure is identical to that for cyclooctene, yielding this compound oxide.

Dihydroxylation

Dihydroxylation is the addition of two hydroxyl groups to a double bond, forming a diol. A common method for syn-dihydroxylation involves the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol.

Reactivity Comparison

Similar to epoxidation, the electron-rich double bond of this compound is more susceptible to attack by the electrophilic osmium tetroxide. This leads to a faster reaction rate compared to cyclooctene.

The stereochemical outcome of the dihydroxylation is a syn-addition of the two hydroxyl groups. In the case of this compound, the phenyl group directs the bulky osmium tetroxide reagent to the less sterically hindered face of the double bond, resulting in a high degree of facial selectivity. For cyclooctene, the addition occurs from either face with equal probability.

Experimental Protocols

Dihydroxylation of Cyclooctene: To a solution of cyclooctene (1.0 g, 9.08 mmol) in a mixture of acetone (B3395972) (20 mL) and water (2 mL) is added N-methylmorpholine N-oxide (1.27 g, 10.89 mmol). To this mixture, a 2.5% solution of osmium tetroxide in tert-butanol (B103910) (0.46 mL, 0.09 mmol) is added. The reaction is stirred at room temperature for 12 hours. A saturated aqueous solution of sodium bisulfite (10 mL) is then added, and the mixture is stirred for an additional hour. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give cis-1,2-cyclooctanediol.

Dihydroxylation of this compound: The procedure is analogous to that for cyclooctene, using this compound (1.0 g, 5.37 mmol), NMO (0.75 g, 6.44 mmol), and a 2.5% solution of OsO₄ in tert-butanol (0.27 mL, 0.05 mmol). The reaction is monitored by TLC for completion. The workup procedure is identical to yield cis-1-phenyl-1,2-cyclooctanediol.

Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across a double bond, resulting in a saturated alkane. This reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas.

Reactivity Comparison

In contrast to electrophilic additions, the rate of catalytic hydrogenation is generally more sensitive to steric hindrance. The alkene must adsorb onto the surface of the catalyst for the reaction to occur.[4] The bulky phenyl group in this compound can hinder this adsorption, potentially leading to a slower reaction rate compared to the less substituted cyclooctene. However, both alkenes are readily hydrogenated under standard conditions.

Experimental Protocols

Hydrogenation of Cyclooctene: A solution of cyclooctene (1.0 g, 9.08 mmol) in ethanol (20 mL) is added to a flask containing 10% palladium on carbon (100 mg). The flask is evacuated and filled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 1 hour. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to give cyclooctane.

Hydrogenation of this compound: The procedure is similar to that for cyclooctene, using this compound (1.0 g, 5.37 mmol) and 10% Pd/C (100 mg) in ethanol (20 mL). The reaction is typically complete within 2 hours. The workup is identical to yield phenylcyclooctane.[5]

Conclusion

The presence of a phenyl substituent on the cyclooctene ring has a predictable yet significant impact on its reactivity in cycloaddition reactions. For electrophilic additions like epoxidation and dihydroxylation, the electron-donating nature of the phenyl group accelerates the reaction rate compared to the unsubstituted cyclooctene. Furthermore, the steric bulk of the phenyl group introduces a high degree of stereocontrol, which can be synthetically advantageous. In contrast, for catalytic hydrogenation, while the phenyl group may introduce some steric hindrance, both this compound and cyclooctene are efficiently reduced under standard conditions. This comparative guide highlights the importance of considering both electronic and steric effects when planning synthetic strategies involving substituted alkenes.

References

A Spectroscopic Comparison of 1-Phenylcyclooctene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-phenylcyclooctene and its derivatives. The information presented is intended to aid in the identification and characterization of these compounds, which are of interest in synthetic organic chemistry and as potential scaffolds in drug discovery. The guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, and IR) in tabular format for easy reference and includes detailed experimental protocols for the acquisition of such data.

Introduction to this compound and its Reactivity

This compound is an unsaturated hydrocarbon featuring a phenyl group attached to an eight-membered ring. The reactivity of the double bond allows for a variety of chemical transformations, leading to a range of functionalized derivatives. A common reaction involves the use of N-bromosuccinimide (NBS), which can lead to the formation of allylic bromides, dienes, and other rearranged products. Understanding the spectroscopic signatures of these derivatives is crucial for reaction monitoring and product identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This data is compiled from peer-reviewed literature and provides a baseline for the characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| This compound | Phenyl-H | 7.35-7.15 | m | - |

| Olefinic-H | 6.05 | t | 8.5 | |

| Allylic-H | 2.55 | m | - | |

| Cyclooctyl-H | 2.25, 1.60-1.40 | m | - | |

| 3-Bromo-1-phenylcyclooctene | Phenyl-H | 7.40-7.20 | m | - |

| Olefinic-H | 6.10 | d | 4.5 | |

| CH-Br | 5.15 | m | - | |

| Cyclooctyl-H | 2.80-1.60 | m | - | |

| 1-Phenyl-1,3-cyclooctadiene | Phenyl-H | 7.40-7.20 | m | - |

| Olefinic-H | 6.20-5.80 | m | - | |

| Allylic-H | 2.40 | m | - | |

| Cyclooctyl-H | 1.80-1.60 | m | - |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Compound Name | Carbon | Chemical Shift (δ, ppm) |

| This compound | Phenyl C (ipso) | 143.5 |

| Phenyl C | 128.2, 126.7, 125.5 | |

| Olefinic C | 140.1, 129.8 | |

| Cyclooctyl C | 30.1, 29.5, 28.8, 26.5, 26.2, 25.8 | |

| 3-Bromo-1-phenylcyclooctene | Phenyl C (ipso) | 142.8 |

| Phenyl C | 128.4, 127.8, 126.0 | |

| Olefinic C | 138.5, 126.9 | |

| C-Br | 55.1 | |

| Cyclooctyl C | 35.8, 32.1, 29.3, 26.0, 24.1 | |

| 1-Phenyl-1,3-cyclooctadiene | Phenyl C (ipso) | 141.2 |

| Phenyl C | 128.3, 127.1, 125.8 | |

| Olefinic C | 135.1, 131.0, 129.5, 128.8 | |

| Cyclooctyl C | 29.8, 27.5, 25.4 |

Table 3: Infrared (IR) Spectroscopic Data

| Compound Name | Functional Group | Wavenumber (cm⁻¹) |

| This compound | C-H (aromatic) | 3080-3020 |

| C-H (aliphatic) | 2920, 2850 | |

| C=C (aromatic) | 1600, 1490 | |

| C=C (olefinic) | 1650 | |

| 3-Bromo-1-phenylcyclooctene | C-H (aromatic) | 3080-3020 |

| C-H (aliphatic) | 2925, 2855 | |

| C=C (aromatic) | 1598, 1492 | |

| C=C (olefinic) | 1645 | |